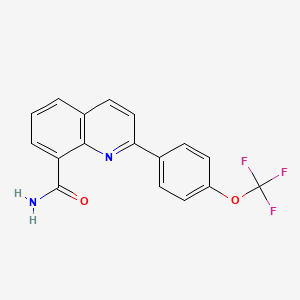
2-(4-(Trifluoromethoxy)phenyl)quinoline-8-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(Trifluoromethoxy)phenyl)quinoline-8-carboxamide is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a quinoline core with a carboxamide group at the 8th position. The unique structural features of this compound contribute to its diverse chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Trifluoromethoxy)phenyl)quinoline-8-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated quinoline under the catalysis of palladium complexes . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(4-(Trifluoromethoxy)phenyl)quinoline-8-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents like N-bromosuccinimide and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may yield fully hydrogenated quinoline derivatives .
科学的研究の応用
2-(4-(Trifluoromethoxy)phenyl)quinoline-8-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of fluorescent probes and imaging agents for biological studies.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer activities .
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 2-(4-(Trifluoromethoxy)phenyl)quinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The trifluoromethoxy group enhances its binding affinity and selectivity towards these targets .
類似化合物との比較
Similar Compounds
- 8-Chloro-N-(4-(trifluoromethoxy)phenyl)quinolin-2-amine
- 8-Methoxy-5-(4-(trifluoromethoxy)phenyl)quinoline
- 8-Methoxy-5,7-bis(4-(trifluoromethoxy)phenyl)quinoline
Uniqueness
2-(4-(Trifluoromethoxy)phenyl)quinoline-8-carboxamide stands out due to its unique combination of the trifluoromethoxy group and the carboxamide functionality. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
655222-50-7 |
|---|---|
分子式 |
C17H11F3N2O2 |
分子量 |
332.28 g/mol |
IUPAC名 |
2-[4-(trifluoromethoxy)phenyl]quinoline-8-carboxamide |
InChI |
InChI=1S/C17H11F3N2O2/c18-17(19,20)24-12-7-4-10(5-8-12)14-9-6-11-2-1-3-13(16(21)23)15(11)22-14/h1-9H,(H2,21,23) |
InChIキー |
SVNYVSTZNUHCKT-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)C(=O)N)N=C(C=C2)C3=CC=C(C=C3)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Quinolinamine, N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-(3-methylphenyl)-](/img/structure/B12878654.png)
![1-(4-methylphenyl)-2-[2-[(E)-2-phenylethenyl]-1,3-oxazol-5-yl]ethanone](/img/structure/B12878659.png)
![1-(Dichloromethyl)dibenzo[b,d]furan](/img/structure/B12878660.png)

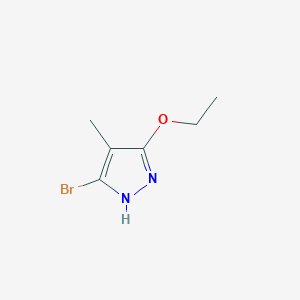
![1-[5-(4-Chlorobenzoyl)-1H-pyrrol-3-yl]-2-(diethylamino)ethan-1-one](/img/structure/B12878669.png)
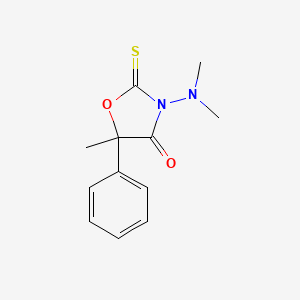
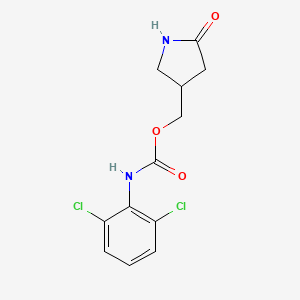


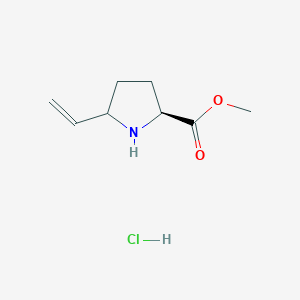

![2-(Chloromethyl)benzo[d]oxazole-4-acetic acid](/img/structure/B12878706.png)
